molecular formula C28H19Cl5O2S B14530414 Pentachlorophenyl 3-[(triphenylmethyl)sulfanyl]propanoate CAS No. 62437-65-4

Pentachlorophenyl 3-[(triphenylmethyl)sulfanyl]propanoate

Cat. No.: B14530414
CAS No.: 62437-65-4
M. Wt: 596.8 g/mol
InChI Key: CNQDNRNUZGSLSK-UHFFFAOYSA-N
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Description

Pentachlorophenyl 3-[(triphenylmethyl)sulfanyl]propanoate is a chemical compound known for its unique structure and properties It is composed of a pentachlorophenyl group, a triphenylmethyl group, and a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentachlorophenyl 3-[(triphenylmethyl)sulfanyl]propanoate typically involves the reaction of pentachlorophenol with triphenylmethyl thiol in the presence of a base, followed by esterification with propanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentachlorophenyl 3-[(triphenylmethyl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pentachlorophenyl 3-[(triphenylmethyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentachlorophenyl 3-[(triphenylmethyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pentachlorophenol: A related compound with similar structural features but different reactivity and applications.

    Triphenylmethyl derivatives: Compounds containing the triphenylmethyl group, used in various chemical reactions and applications.

Uniqueness

Pentachlorophenyl 3-[(triphenylmethyl)sulfanyl]propanoate is unique due to its combination of pentachlorophenyl and triphenylmethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and as a versatile reagent in organic synthesis.

Properties

CAS No.

62437-65-4

Molecular Formula

C28H19Cl5O2S

Molecular Weight

596.8 g/mol

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) 3-tritylsulfanylpropanoate

InChI

InChI=1S/C28H19Cl5O2S/c29-22-23(30)25(32)27(26(33)24(22)31)35-21(34)16-17-36-28(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2

InChI Key

CNQDNRNUZGSLSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)OC4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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